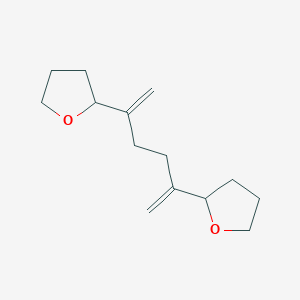
2,2'-(Hexa-1,5-diene-2,5-diyl)bis(oxolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) is an organic compound that features a unique structure with two oxolane rings connected by a hexa-1,5-diene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) typically involves the Cope rearrangement, a [3,3]-sigmatropic rearrangement of 1,5-dienes . The reaction is thermally induced and can be carried out at elevated temperatures, often around 300°C . The starting materials for this synthesis are usually 1,5-hexadiene derivatives, which undergo the rearrangement to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the Cope rearrangement and the availability of starting materials would be key factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The oxolane rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) has several applications in scientific research:
Chemistry: It is used as a model compound to study sigmatropic rearrangements and other pericyclic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, although specific applications are still under investigation.
Industry: It can be used as a precursor for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action for 2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) primarily involves its ability to undergo the Cope rearrangement . This reaction is a concerted process where the π-bonds and σ-bonds are simultaneously broken and formed, leading to the formation of new chemical structures. The molecular targets and pathways involved in its biological activity are still being explored.
Comparison with Similar Compounds
Similar Compounds
1,5-Hexadiene: A simple diene that can also undergo the Cope rearrangement.
2-Methyl-1,5-hexadiene: Another diene with similar reactivity.
1,5-Cyclooctadiene: A cyclic diene that can participate in similar rearrangement reactions.
Properties
CAS No. |
63559-49-9 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-[5-(oxolan-2-yl)hexa-1,5-dien-2-yl]oxolane |
InChI |
InChI=1S/C14H22O2/c1-11(13-5-3-9-15-13)7-8-12(2)14-6-4-10-16-14/h13-14H,1-10H2 |
InChI Key |
OIHJRNHTMYONDW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC(=C)C1CCCO1)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















